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Compound of Interest

Compound Name: SET-171

Cat. No.: B15614049 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the commercial sources, purity, and

experimental use of C-171, a potent inhibitor of the STIMULATOR of Interferon Genes (STING)

pathway.

Introduction to C-171
C-171, with the chemical name N-(4-hexylphenyl)-5-nitro-2-furancarboxamide and CAS

number 2244881-69-2, is a selective small-molecule inhibitor of STING. It acts by covalently

binding to the transmembrane cysteine residue Cys91 of both human and mouse STING. This

modification inhibits the palmitoylation of STING, a critical post-translational modification

required for its activation and subsequent downstream signaling. By preventing STING

palmitoylation, C-171 effectively blocks the recruitment and phosphorylation of TANK-binding

kinase 1 (TBK1), ultimately inhibiting the production of type I interferons (IFNs) and other

inflammatory cytokines.

Commercial Sources and Purity of C-171
For researchers and drug development professionals, sourcing high-purity C-171 is crucial for

reliable and reproducible experimental results. Several commercial suppliers offer C-171, and

the available purity levels are summarized in the table below.
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Supplier Catalog Number Purity

Cayman Chemical 25858 ≥98%[1]

Selleck Chemicals E0128 99.96%

LKT Laboratories C000171 ≥98%[2][3]

MedKoo Biosciences 531171 Not Specified

Signaling Pathway of STING Inhibition by C-171
The canonical cGAS-STING signaling pathway is a key component of the innate immune

system, responsible for detecting cytosolic DNA. The following diagram illustrates the pathway

and the point of inhibition by C-171.
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Caption: The cGAS-STING signaling pathway and the inhibitory action of C-171.
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Experimental Workflow for Characterizing C-171
Activity
A general experimental workflow to characterize the inhibitory activity of C-171 on the STING

pathway is depicted below. This workflow can be adapted for screening and validating novel

STING inhibitors.

Cell Culture
(e.g., HEK293T, THP-1)

Pre-treat with C-171
(or test compound)

Activate STING
(e.g., cGAMP, dsDNA)

Incubate

Downstream Analysis

IFN-β Reporter Assay STING Palmitoylation Assay Western Blot
(p-TBK1, p-IRF3)

Click to download full resolution via product page

Caption: A general experimental workflow for evaluating the inhibitory activity of C-171.
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The following are detailed protocols for key experiments to assess the inhibitory effect of C-171

on the STING pathway.

Protocol 1: IFN-β Promoter Luciferase Reporter Assay
This assay quantitatively measures the activation of the IFN-β promoter, a downstream target

of STING signaling, in response to a STING agonist and the inhibitory effect of C-171.

Materials:

HEK293T cells

IFN-β promoter-luciferase reporter plasmid

Renilla luciferase control plasmid (for normalization)

Transfection reagent (e.g., Lipofectamine)

STING agonist (e.g., 2'3'-cGAMP)

C-171

Dual-luciferase reporter assay system

Luminometer

Procedure:

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80%

confluency on the day of transfection.

Transfection: Co-transfect the cells with the IFN-β promoter-luciferase reporter plasmid and

the Renilla luciferase control plasmid using a suitable transfection reagent according to the

manufacturer's instructions.

Compound Treatment: After 24 hours of transfection, pre-treat the cells with varying

concentrations of C-171 (e.g., 0.01 to 10 µM) for 1-2 hours. Include a vehicle control (e.g.,

DMSO).
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STING Activation: Stimulate the cells with a STING agonist, such as 2'3'-cGAMP (e.g., 1-5

µg/mL), for 6-8 hours. Include a non-stimulated control.

Cell Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla

luciferase activities using a dual-luciferase reporter assay system and a luminometer.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for

each well. Calculate the fold induction of IFN-β promoter activity relative to the unstimulated

control and determine the dose-dependent inhibition by C-171.

Protocol 2: Acyl-Biotin Exchange (ABE) Assay for STING
Palmitoylation
This protocol allows for the detection and semi-quantification of STING palmitoylation and its

inhibition by C-171.

Materials:

Cells expressing STING (e.g., THP-1 or transfected HEK293T)

C-171

STING agonist (e.g., 2'3'-cGAMP)

Lysis buffer (with protease inhibitors)

N-ethylmaleimide (NEM)

Hydroxylamine (HAM)

Biotin-HPDP

Streptavidin-agarose beads

SDS-PAGE and Western blot reagents

Anti-STING antibody
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Procedure:

Cell Treatment and Lysis: Treat cells with a STING agonist in the presence or absence of C-

171. Lyse the cells in a buffer containing protease inhibitors.

Blocking of Free Thiols: Block free thiol groups by incubating the cell lysates with NEM.

Cleavage of Thioester Bonds: Cleave the thioester linkage of palmitoylated cysteines by

treating the lysates with hydroxylamine (HAM). A control sample should be treated with a

neutral buffer instead of HAM.

Biotinylation of Newly Exposed Thiols: Label the newly exposed thiol groups (previously

palmitoylated) with Biotin-HPDP.

Affinity Purification of Biotinylated Proteins: Incubate the lysates with streptavidin-agarose

beads to pull down the biotinylated (palmitoylated) proteins.

Elution and Western Blot Analysis: Elute the captured proteins from the beads and analyze

the presence of STING by Western blotting using an anti-STING antibody.

Data Analysis: Compare the amount of pulled-down STING between the C-171 treated and

untreated samples to assess the inhibition of palmitoylation.

Protocol 3: Western Blot for Phosphorylated TBK1 and
IRF3
This protocol is used to detect the phosphorylation of TBK1 and IRF3, key downstream events

in the STING signaling pathway, and their inhibition by C-171.

Materials:

Cells expressing STING (e.g., THP-1 or transfected HEK293T)

C-171

STING agonist (e.g., 2'3'-cGAMP)

Lysis buffer (with phosphatase and protease inhibitors)
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SDS-PAGE and Western blot reagents

Primary antibodies: anti-phospho-TBK1 (Ser172), anti-TBK1, anti-phospho-IRF3 (Ser396),

anti-IRF3

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Cell Treatment and Lysis: Treat cells with a STING agonist for a specified time (e.g., 0, 15,

30, 60 minutes) in the presence or absence of C-171. Lyse the cells in a buffer containing

both phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

Protein Quantification: Determine the protein concentration of each lysate using a standard

protein assay (e.g., BCA assay).

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by

SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

Antibody Incubation: Block the membrane and then incubate with primary antibodies against

phosphorylated and total TBK1 and IRF3 overnight at 4°C.

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated

secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an

imaging system.

Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize

them to the corresponding total protein levels. Compare the levels of phosphorylated TBK1

and IRF3 between C-171 treated and untreated samples.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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